![molecular formula C8H3F4N B1302123 5-Fluoro-2-(trifluoromethyl)benzonitrile CAS No. 240800-45-7](/img/structure/B1302123.png)
5-Fluoro-2-(trifluoromethyl)benzonitrile
Overview
Description
5-Fluoro-2-(trifluoromethyl)benzonitrile is a compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their unique chemical properties, which are often imparted by the presence of fluorine atoms. The trifluoromethyl group, in particular, can influence the molecular conformation, crystal packing, and reactivity of the molecules it is part of .
Synthesis Analysis
The synthesis of related trifluoromethylated compounds often involves the use of fluorine-containing precursors and can include steps such as nitration, reduction, and cyclization. For instance, the synthesis of soluble fluoro-polyimides derived from a trifluoromethylated diamine involves a reduction step of a dinitro-compound followed by a polycondensation reaction with aromatic dianhydrides . Similarly, the synthesis of 5-fluorosalicylic acid from 2-chloro-benzonitrile includes nitration, reduction, and hydrolyzation steps . These methods highlight the complexity and multi-step nature of synthesizing fluorinated aromatic compounds.
Molecular Structure Analysis
The molecular structure of trifluoromethylated benzanilides has been studied to understand the role of weak intermolecular interactions, such as hydrogen bonding and the "fluorous effect," which are crucial in determining the conformation and packing characteristics of these molecules in the solid state . The presence of fluorine atoms can lead to variations in crystal packing and can stabilize the overall crystal structure through a network of intermolecular interactions .
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution. For example, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been used as a reagent for the quantitative fluorination of aromatic substrates, demonstrating the reactivity of fluorinated reagents towards aromatic compounds . Additionally, the presence of fluorine atoms can influence the outcome of cyclization reactions, as seen in the synthesis of ring-fluorinated hetero- and carbocycles from 1,1-difluoro-1-alkenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often characterized by high thermal stability, low moisture absorption, and high hygrothermal stability, as observed in the polyimide films derived from trifluoromethylated diamines . The introduction of fluorine atoms into aromatic compounds can also affect their acidity and hydrogen bonding characteristics, which in turn can influence their solubility and reactivity .
Scientific Research Applications
Applications in Organic Chemistry and Pharmaceutical Synthesis
5-Fluoro-2-(trifluoromethyl)benzonitrile and related compounds have significant applications in organic chemistry, particularly in the synthesis of pharmaceutical compounds. For instance, the iodination of related compounds like 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation has been studied for its potential in producing regioisomeric products useful in pharmaceuticals (Dunn et al., 2018). Another example is the synthesis of androgen receptor antagonists like MDV3100, where derivatives of 2-(trifluoromethyl)benzonitrile are key intermediates (Li Zhi-yu, 2012).
Application in Radiotracer Development
Compounds like 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile, which are structurally similar to this compound, have been developed as promising PET imaging agents for the metabotropic glutamate subtype 5 receptor (mGluR5). Such radiotracers are crucial for advancing neuroimaging and understanding neurological disorders (Lim et al., 2014).
Role in Synthesis of Amino Acids and Peptides
The synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic subunits in the side chain, which are derived from compounds like 5-fluoro-4-trifluoromethyl-1,3-oxazoles, demonstrates the importance of fluorinated benzonitrile derivatives in developing novel amino acids for peptide research (Burger et al., 2006).
Importance in Electrochemical Studies
Fluorinated benzonitriles, including compounds related to this compound, have been studied for their behavior in electrochemical reduction processes. These studies highlight their potential in generating defluorinated products and understanding the electrochemical properties of fluorinated organic compounds (Efremova et al., 2003).
Contribution to Molecular Structure and Spectroscopic Studies
Research on the molecular structure and vibrational spectroscopic studies of related compounds, like 2-fluoro-5-methylbenzonitrile, aids in understanding the electronic properties and structural dynamics of fluorinated benzonitriles. Such studies are essential for the development of new materials and analytical techniques (Sundaraganesan et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s known that the trifluoromethyl group in organic molecules can exhibit unique behaviors, leading to several applications in medicines .
Biochemical Pathways
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth .
Pharmacokinetics
The molecular weight of the compound is 18911 , which could potentially influence its bioavailability.
Result of Action
It’s known that fluorine or fluorine-containing functional groups in compounds can exhibit numerous pharmacological activities .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, the compound can act as an inhibitor for certain enzymes, thereby affecting metabolic pathways. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to changes in their conformation and activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular function . Additionally, the compound may affect cell viability and proliferation, depending on the dosage and exposure time.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the compound may inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to a decrease in its activity over time . Additionally, prolonged exposure to this compound may result in cumulative effects on cells, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Toxic or adverse effects have been observed at high doses, including alterations in liver and kidney function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter the levels of metabolites in cells. For example, it may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites . Understanding these metabolic interactions is crucial for elucidating the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes. For example, it may localize to the mitochondria, influencing mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its precise mechanisms of action.
properties
IUPAC Name |
5-fluoro-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAZPEKSXOYPDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372135 | |
Record name | 5-fluoro-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
240800-45-7 | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=240800-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-fluoro-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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